molecular formula C15H24N4O7 B10852824 QSPac

QSPac

Cat. No.: B10852824
M. Wt: 372.37 g/mol
InChI Key: HPQBUPGLRXIKEL-DCAQKATOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

QSPac (a tripeptide compound with the sequence Q-S-P, where Q represents glutamine, S represents serine, and P represents proline) is a high-affinity inhibitor of the human sodium-glucose cotransporter 1 (hSGLT1), a key protein involved in glucose absorption in the intestines and kidneys. Its mechanism involves competitive or allosteric inhibition of hSGLT1, reducing the uptake of glucose analogs like α-methyl-D-glucopyranoside (AMG) . This compound has garnered attention due to its exceptional potency, with an IC50 of 0.17 nM, making it one of the most potent hSGLT1 inhibitors identified in experimental models .

Properties

Molecular Formula

C15H24N4O7

Molecular Weight

372.37 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoic acid

InChI

InChI=1S/C15H24N4O7/c1-8(21)19-6-2-3-11(19)14(24)18-10(7-20)13(23)17-9(15(25)26)4-5-12(16)22/h9-11,20H,2-7H2,1H3,(H2,16,22)(H,17,23)(H,18,24)(H,25,26)/t9-,10-,11-/m0/s1

InChI Key

HPQBUPGLRXIKEL-DCAQKATOSA-N

Isomeric SMILES

CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O

Canonical SMILES

CC(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

QSPac belongs to a family of tripeptide derivatives designed to modulate hSGLT1 activity. Below is a comparative analysis of this compound and its structural analogs, focusing on inhibitory potency, structural determinants, and mechanistic insights.

Inhibitory Potency (IC50)

Experimental data from hSGLT1-expressing oocytes reveal significant differences in potency among related compounds:

Compound IC50 (nM) Structural Sequence Key Observations
This compound 0.17 ± 0.03 Gln-Ser-Pro Highest potency in the series .
QCPac 2.0 ± 0.08 Gln-Cys-Pro 12-fold lower potency than this compound .
QSP 0.16 ± 0.01 Gln-Ser-Pro Comparable to this compound, suggesting acetylation (this compound vs. QSP) does not significantly alter activity .
QCP 2.1 ± 0.3 Gln-Cys-Pro Similar to QCPac, indicating minimal impact of acetylation .
QTPac/QPPac Not quantified Variable middle residues Inhibit AMG uptake but lack precise IC50 data .

Key Findings :

  • The middle residue (Ser in this compound vs. Cys in QCPac) is critical for potency. Replacing Cys with Ser enhances affinity by ~12-fold .
  • Acetylation (e.g., QSP vs.
Structural-Activity Relationships
  • Role of Serine : The hydroxyl group in Ser (vs. the sulfhydryl group in Cys) may facilitate stronger hydrogen bonding with hSGLT1, explaining this compound’s superior potency .
  • Additivity Studies: Co-administration of this compound and QCPac resulted in non-additive inhibition (38 ± 7% vs. individual inhibitions of 34 ± 7% and 44 ± 7%), implying a shared binding site or mechanism .
Mechanistic Insights
  • This compound and analogs likely act via allosteric modulation rather than direct competition with glucose, as their effects persist even at low intracellular concentrations (~0.2 mM) .
  • Natural homologs, such as QSP motifs in hRS1 (a regulatory protein), suggest evolutionary conservation of tripeptide-mediated SGLT1 regulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.